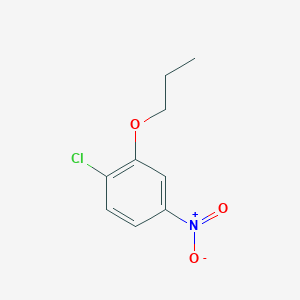
Diphenylamino-3-carbaminoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylamino-3-carbaminoethyl ester is a chemical compound with the molecular formula C15H16N2O2. This compound is known for its unique structure, which includes a carbamic acid ester linked to a phenyl group and an aminophenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-aminophenyl)phenyl-, ethyl ester typically involves the reaction of 2-aminophenol with phenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of carbamic acid, (2-aminophenyl)phenyl-, ethyl ester may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Diphenylamino-3-carbaminoethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles (amines, alcohols); reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new carbamate or urethane derivatives.
Scientific Research Applications
Diphenylamino-3-carbaminoethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, (2-aminophenyl)phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Diphenylamino-3-carbaminoethyl ester can be compared with other similar compounds, such as:
Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the aminophenyl group, resulting in different chemical and biological properties.
Carbamic acid, (4-aminophenyl)phenyl-, ethyl ester: Similar structure but with the amino group in a different position, leading to variations in reactivity and biological activity.
Carbamic acid, (2-aminophenyl)methyl-, ethyl ester: Similar structure but with a methyl group instead of a phenyl group, affecting its chemical behavior and applications.
The uniqueness of carbamic acid, (2-aminophenyl)phenyl-, ethyl ester lies in its specific structure, which imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
86514-37-6 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
ethyl N-(2-aminophenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-15(18)17(12-8-4-3-5-9-12)14-11-7-6-10-13(14)16/h3-11H,2,16H2,1H3 |
InChI Key |
VQDKFHKDYVWQCC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2N |
Canonical SMILES |
CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2N |
Key on ui other cas no. |
86514-37-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















